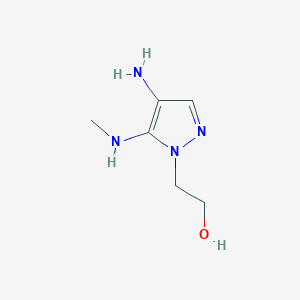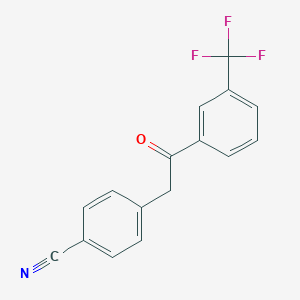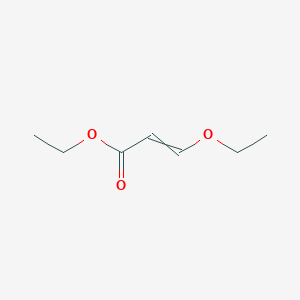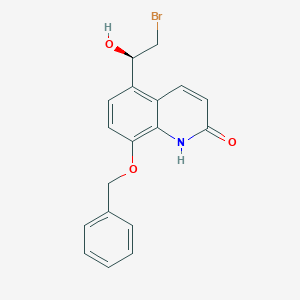
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyano group, difluoro substitutions on a phenyl ring, and a propylbicyclohexyl carboxylate moiety, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenyl Ring: The phenyl ring with cyano and difluoro substitutions can be synthesized through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bicyclohexyl Carboxylate Formation: The bicyclohexyl moiety can be synthesized via catalytic hydrogenation of a corresponding aromatic precursor, followed by esterification with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the phenyl ring with the bicyclohexyl carboxylate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyano and difluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The cyano group is known for its bioisosteric properties, which can be exploited to design drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals for display technologies, due to its rigid and planar structure.
Mecanismo De Acción
The mechanism of action of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or dipole-dipole interactions with proteins or enzymes, affecting their activity. The difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-methylbicyclohexyl-4-carboxylate
- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-ethylbicyclohexyl-4-carboxylate
- trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-butylbicyclohexyl-4-carboxylate
Uniqueness
Compared to its analogs, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern provides unique electronic and steric effects, which can be advantageous in both synthetic and application-oriented contexts.
This detailed overview should provide a comprehensive understanding of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMUSVWLHSDDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609470 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145804-13-3 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














